molecular formula C19H20O5 B1369992 Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate CAS No. 937602-02-3

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

Cat. No. B1369992
M. Wt: 328.4 g/mol
InChI Key: ZYRSUURBPBOTNG-UHFFFAOYSA-N
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Description

“Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is a chemical compound with the molecular formula C19H20O5 . It has an average mass of 328.359 Da and a monoisotopic mass of 328.131073 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” is based on its molecular formula, C19H20O5 . For a detailed structural analysis, it would be necessary to refer to resources that provide information on its atomic connectivity and stereochemistry.


Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not provided in the search results . Detailed information about its reactivity and the types of chemical reactions it can undergo might be found in the scientific literature or databases dedicated to chemical reactions.

Safety And Hazards

The safety and hazards associated with “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer .

Future Directions

The future directions for the use or study of “Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate” are not specified in the search results . Future directions could include potential applications, ongoing research, and areas of interest in the scientific community.

Relevant Papers The search results do not provide specific references to papers relevant to "Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate" . For a comprehensive analysis, it’s recommended to conduct a literature search in scientific databases using the compound’s name or CAS number (937602-04-5) as keywords .

properties

IUPAC Name

methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-14(20)16-5-3-6-18(13-16)24-12-4-11-23-17-9-7-15(8-10-17)19(21)22-2/h3,5-10,13H,4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSUURBPBOTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594793
Record name Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(3-acetylphenoxy)propoxy)benzoate

CAS RN

937602-02-3
Record name Methyl 4-[3-(3-acetylphenoxy)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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